4-(4-Hydroxymethyl-phenyl)-butan-1-ol
Description
4-(4-Hydroxymethyl-phenyl)-butan-1-ol is a secondary alcohol characterized by a hydroxymethyl (-CH₂OH) group attached to the para position of a phenyl ring, which is further linked to a four-carbon aliphatic chain terminating in a hydroxyl group.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C11H16O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,12-13H,1-3,8-9H2 |
InChI Key |
SSEVMLGSVDETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Functional Groups
The compound’s analogues differ in substituents on the phenyl ring and modifications to the aliphatic chain. Key structural variations include:
- Hydroxyether : 4-(n-Heptyloxy)butan-1-ol () replaces the hydroxymethyl group with a heptyloxy chain.
- Amino derivatives: 4-[(4-Methylphenyl)amino]butan-1-ol () and 4-(propan-2-ylamino)butan-1-ol () introduce amino groups.
- Halogenated/Sulfur-containing : 4-(4-Chlorophenyl)sulfanylbutan-1-ol () incorporates a sulfanyl and chlorine substituent.
- Nitrosamino: 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol () includes a nitrosamino group and pyridyl moiety.
Physicochemical Properties
- Physical State : Most analogues are liquids or low-melting solids. For example, 4-(n-Heptyloxy)butan-1-ol is a liquid (), while biphenyl derivatives (e.g., 2-([1,1’-biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-ol) are white solids ().
- Solubility: Amino derivatives like 4-(Dimethylamino)butan-1-ol () are water-soluble, whereas hydrophobic substituents (e.g., octylphenyl in ) reduce aqueous solubility.
Data Table: Key Analogues of 4-(4-Hydroxymethyl-phenyl)-butan-1-ol
Research Findings and Contrasts
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